molecular formula C9H8ClN5S B562766 Tizanidine-d4 CAS No. 1188331-19-2

Tizanidine-d4

Cat. No.: B562766
CAS No.: 1188331-19-2
M. Wt: 257.732
InChI Key: XFYDIVBRZNQMJC-KHORGVISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tizanidine-d4 is a deuterated form of tizanidine, a compound used primarily as a muscle relaxant. The chemical structure of this compound is C9H4ClD4N5S, and it is often used in pharmacokinetic studies as an internal standard due to its stable isotopic labeling. This compound is particularly valuable in the analysis of drug metabolism and pharmacokinetics, providing insights into the behavior of tizanidine in biological systems .

Mechanism of Action

Target of Action

Tizanidine-d4, like its parent compound Tizanidine, primarily targets the alpha-2 adrenergic receptors (α2-AR) . These receptors are part of the central nervous system and play a crucial role in reducing muscle spasticity .

Mode of Action

This compound acts as an agonist at the alpha-2 adrenergic receptors . By binding to these receptors, it increases presynaptic inhibition of motor neurons . This action reduces the release of excitatory neurotransmitters that cause the firing of neurons, leading to muscle spasms .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the inhibition of the release of amino acids such as glutamate and aspartate from the presynaptic terminal of spinal interneurons . This action enhances and facilitates the activity of the inhibitory neurotransmitter glycine, leading to a suppression of polysynaptic signal transduction at the spinal cord intermediate neuron level . The overall effect is a decrease in muscle spasticity .

Pharmacokinetics

The pharmacokinetic properties of this compound are expected to be similar to those of Tizanidine. Tizanidine is known to be primarily metabolized via the cytochrome P450 (CYP) 1A2 enzyme . Medications that inhibit this enzyme will affect the clearance of Tizanidine, leading to increased plasma concentrations of the drug and potentially serious adverse events .

Result of Action

The molecular and cellular effects of this compound’s action result in a significant reduction in muscle spasticity . At the molecular level, the drug’s interaction with alpha-2 adrenergic receptors leads to the inhibition of excitatory neurotransmitters . At the cellular level, this results in a decrease in neuronal firing that promotes muscle spasms .

Action Environment

Environmental factors, particularly the presence of other drugs, can influence the action, efficacy, and stability of this compound. For instance, the concurrent use of Tizanidine with CYP1A2 inhibitors may lead to serious health consequences associated with low blood pressure such as falls and fractures . Therefore, careful consideration should be given to the patient’s overall medication regimen when prescribing this compound.

Biochemical Analysis

Biochemical Properties

Tizanidine-d4 interacts with alpha-2 adrenergic receptors, acting as an agonist . This interaction leads to the presynaptic inhibition of excitatory neurotransmitters, reducing the firing of neurons that promote muscle spasms . The drug’s action primarily affects spinal polysynaptic reflexes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing muscle spasticity, allowing for the continuation of normal daily activities . It achieves this by blocking nerve impulses (pain sensations) sent to the brain .

Molecular Mechanism

The mechanism of action of this compound involves its agonistic activity at alpha-2 adrenergic receptor sites, leading to presynaptic inhibition of excitatory neurotransmitters . This results in a reduction in the release of excitatory amino acids like glutamate and aspartate, which cause neuronal firing leading to muscle spasms .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows a rapid increase and decline in plasma concentrations following administration . There is a noticeable lag in the profile following the administration of certain formulations . The drug’s half-life significantly increases when using certain delivery systems instead of the oral route .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . The transdermal delivery systems (TDDS) route significantly enhances the bioavailability and plasma concentration of this compound . The drug’s half-life significantly increases when using the TDDS instead of the oral route .

Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 1A2 . It undergoes extensive first-pass metabolism, leading to a low estimated absolute Tizanidine bioavailability .

Preparation Methods

The synthesis of Tizanidine-d4 involves the introduction of deuterium atoms into the benzene and pyrazine rings of tizanidine. This is typically achieved through deuteration reactions, where deuterated reagents react with the target substance. The process is complex and requires precise reaction conditions to ensure the correct incorporation of deuterium atoms .

Synthetic Routes and Reaction Conditions:

    Deuteration Reaction: The benzene and pyrazine rings of tizanidine are subjected to deuteration using deuterated reagents.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the stability and incorporation of deuterium atoms.

Industrial Production Methods:

    Scale-Up: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Tizanidine-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s behavior in different environments and its interactions with other substances.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed:

    Oxidized Derivatives: Products formed from oxidation reactions.

    Reduced Forms: Products resulting from reduction reactions.

    Substituted Compounds: Products from substitution reactions, where specific atoms or groups are replaced.

Scientific Research Applications

Tizanidine-d4 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

    Isotope Labeling Studies: Used as an internal standard in isotope labeling studies to track the behavior of tizanidine in various environments.

Biology:

    Pharmacokinetic Studies: Employed in pharmacokinetic studies to analyze the absorption, distribution, metabolism, and excretion of tizanidine.

Medicine:

    Drug Metabolism: Helps in understanding the metabolism of tizanidine in the human body, aiding in the development of more effective therapeutic strategies.

Industry:

    Quality Control: Used in the pharmaceutical industry for quality control and ensuring the consistency of tizanidine formulations.

Comparison with Similar Compounds

    Tizanidine: The non-deuterated form, used primarily as a muscle relaxant.

    Clonidine: An alpha-2 adrenergic receptor agonist used for hypertension and certain pain conditions.

    Baclofen: A muscle relaxant that acts on GABA receptors, used for spasticity.

Uniqueness of Tizanidine-d4:

    Isotope Labeling: The incorporation of deuterium atoms makes this compound particularly valuable in pharmacokinetic and metabolic studies.

    Stability: The deuterated form provides enhanced stability and precision in analytical applications.

Properties

IUPAC Name

5-chloro-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN5S/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9/h1-2H,3-4H2,(H2,11,12,13)/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYDIVBRZNQMJC-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N=C(N1)NC2=C(C=CC3=NSN=C32)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659273
Record name 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188331-19-2
Record name 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.